

Flazasulfuron CAS number and chemical properties

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Compound of Interest

Compound Name: Flazasulfuron

Cat. No.: B046402

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An In-depth Technical Guide to Flazasulfuron

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for the sulfonylurea herbicide, **Flazasulfuron**. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical Information

Flazasulfuron, with the CAS number 104040-78-0, is a selective, systemic herbicide used for the control of a wide range of grass and broad-leaved weeds.^[1] Its IUPAC name is N-[(4,6-Dimethoxypyrimidin-2-yl)carbamoyl]-3-(trifluoromethyl)pyridine-2-sulfonamide.

Physicochemical Properties

A summary of the key physicochemical properties of **Flazasulfuron** is presented in the table below for easy reference and comparison.

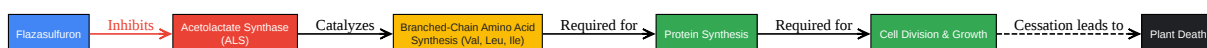
Property	Value
Molecular Formula	C ₁₃ H ₁₂ F ₃ N ₅ O ₅ S[2]
Molecular Weight	407.33 g/mol [3]
Appearance	White, odorless crystalline solid
Melting Point	164-166 °C
Vapor Pressure	< 0.013 mPa (at 25 °C)[4]
Water Solubility	2.1 g/L (at 25 °C, pH 7)[4]
pKa	4.37[1]
Octanol-Water Partition Coefficient (log P)	1.08

Mechanism of Action: Inhibition of Acetolactate Synthase

Flazasulfuron is readily absorbed by the roots and leaves of plants and is translocated to the meristematic tissues where it exerts its herbicidal activity.[4] The primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4]

ALS is a pivotal enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[5] By binding to and inhibiting ALS, **Flazasulfuron** effectively blocks the synthesis of these essential amino acids.[6] This leads to a cessation of cell division and plant growth, ultimately resulting in the death of the susceptible weed.[4] Symptoms in affected plants, such as discoloration, desiccation, and necrosis, typically appear within days, with complete plant death occurring within 20-25 days of application.[1]

Signaling Pathway of Flazasulfuron



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Caption: The inhibitory effect of **Flazasulfuron** on the acetolactate synthase (ALS) enzyme, leading to the disruption of branched-chain amino acid synthesis and subsequent plant death.

Experimental Protocols: Analytical Methods

The quantification of **Flazasulfuron** in various matrices is crucial for quality control, residue analysis, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Determination of Flazasulfuron in Technical Products and Formulations

This method is based on the CIPAC (Collaborative International Pesticides Analytical Council) method 595 for **Flazasulfuron**.^[7]

- Principle: **Flazasulfuron** is quantified by reversed-phase HPLC with UV detection at 260 nm using an external standard for calibration.^[7]
- Apparatus:
 - HPLC system equipped with a UV detector.
 - Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).^[7]
 - Ultrasonic bath.
 - Analytical balance.
- Reagents:
 - **Flazasulfuron** analytical standard.
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Acetic acid (analytical grade).

- Chromatographic Conditions:
 - Mobile Phase: A mixture of water (containing 0.05% acetic acid) and acetonitrile (45:55 v/v).[7]
 - Flow Rate: 1.0 mL/min.[7]
 - Column Temperature: 40 °C.[7]
 - Detection Wavelength: 260 nm.[7]
 - Injection Volume: 10 µL.[7]
- Procedure:
 - Standard Preparation: Accurately weigh approximately 40 mg of the **Flazasulfuron** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile, using sonication to aid dissolution.[7]
 - Sample Preparation (Technical Grade/Formulations): Accurately weigh an amount of the sample containing approximately 40 mg of **Flazasulfuron** into a 100 mL volumetric flask. Add acetonitrile, sonicate for at least 15 minutes to ensure complete dissolution, and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm filter prior to injection.[7]
 - Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solution until reproducible peak areas are obtained. Inject the sample solutions, bracketing them with standard injections.
 - Calculation: Calculate the concentration of **Flazasulfuron** in the sample by comparing the peak area with that of the external standard.

Residue Analysis of Flazasulfuron in Water

This protocol outlines a general procedure for the determination of **Flazasulfuron** residues in water samples.

- Principle: Residues are extracted from the water matrix, concentrated, and analyzed by HPLC-UV or LC-MS/MS for higher sensitivity.[4]

- Sample Preparation:
 - Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol and water. Pass the water sample through the cartridge. Wash the cartridge to remove interferences. Elute the **Flazasulfuron** with an appropriate solvent (e.g., acetone or acetonitrile).[8]
 - Liquid-Liquid Extraction (LLE): Acidify the water sample and extract with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. Concentrate the organic extract.[5]
- Analysis: The concentrated extract is then analyzed by HPLC-UV under conditions similar to those described in section 4.1, or by LC-MS/MS for lower detection limits.[2][4]

Residue Analysis in Plant and Soil Matrices

This protocol provides a general workflow for the analysis of **Flazasulfuron** residues in complex matrices like crops and soil.

- Principle: **Flazasulfuron** is extracted from the homogenized sample, followed by a cleanup procedure to remove interfering co-extractives, and subsequent analysis by HPLC or LC-MS/MS.[2][9]
- Sample Preparation:
 - Extraction: Homogenize the sample and extract with a solvent such as acetonitrile or an acetonitrile/water mixture. For soil samples, shaking or sonication can be used.[9]
 - Cleanup: The crude extract is subjected to a cleanup step, which may involve liquid-liquid partitioning and/or solid-phase extraction (SPE) using cartridges like alumina or silica gel to remove pigments, lipids, and other interferences.[2]
- Analysis: The final, cleaned-up extract is analyzed by HPLC-UV or, more commonly for residue analysis, by LC-MS/MS to achieve the required sensitivity and selectivity.[1][2]

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